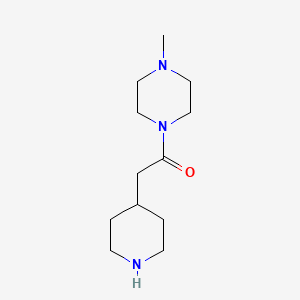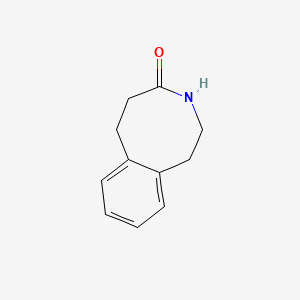
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine
Übersicht
Beschreibung
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is a chemical compound characterized by its amphiphilic nature, making it soluble in both water and some organic solvents. It is typically a colorless to yellowish liquid with a boiling point of 160°C under reduced pressure (0.5 mmHg).
Vorbereitungsmethoden
The preparation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine involves several steps:
Reacting Piperazine and Piperazine Dihydrochloride: This step is carried out in a solvent to prepare piperazine monohydrochloride.
Reacting Piperazine Monohydrochloride with 2-(2-Chloroethoxy)ethanol: This reaction occurs in a solvent, and after completion, the mixture is filtered to recover piperazine dihydrochloride.
Evaporation and Vacuum Distillation: The filtrate is evaporated to remove the solvent, yielding a crude product.
Analyse Chemischer Reaktionen
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Major Products: The products formed depend on the type of reaction and the reagents used
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is utilized in biological studies to understand its interactions with different biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of surfactants and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine can be compared with similar compounds such as:
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Another similar compound with different functional groups, used in various industrial applications.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: This compound is used in the production of polymers and has different reactivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-14-8-9-16-11-10-15-7-6-13-4-2-12-3-5-13/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPAAKXYFDRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)













